molecular formula C26H23N5 B8335405 6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

Cat. No. B8335405
M. Wt: 405.5 g/mol
InChI Key: GYIIAGMRYYSGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536168B2

Procedure details

In a 40 mL vial 120 mg (0.40 mmol) 1-benzyl-4-bromo-isoquinoline (see above), 160 mg (0.84 mmol) 6-piperazin-1-yl-nicotinonitrile, 40 mg (0.04 mmol) tris(dibenzylideneaceton)dipalladium(0), and 60 mg (±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine) are added to 5 mL dioxane. After flushing the vial with nitrogen for 5 min, the reaction mixture is stirred for 2 min followed by the addition of 150 mg (1.55 mmol) sodium tert-butoxide. After flushing with nitrogen for 5 min, the vial is sealed and heated at 80° C. for 12 h. After cooling, the mixture is loaded onto a silica column directly and purified. The eluent containing the correct mass is concentrated in vacuo and the resulting residue is purified by reversed phase HPLC using a Varian Prostar system equipped with a Waters xTerra column (50×100 mm) and a solvent gradient of 0.1% NH3 in water/0.1% NH3 in acetonitrile (0→100%). Pure fractions are pooled and evaporated to give 40 mg (0.10 mmol, 25% yield) of the title compound.
Name
1-benzyl-4-bromo-isoquinoline
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine)
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11](Br)=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:19]1([C:25]2[CH:32]=[CH:31][C:28]([C:29]#[N:30])=[CH:27][N:26]=2)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH2:1]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([N:22]2[CH2:23][CH2:24][N:19]([C:25]3[CH:32]=[CH:31][C:28]([C:29]#[N:30])=[CH:27][N:26]=3)[CH2:20][CH2:21]2)=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
1-benzyl-4-bromo-isoquinoline
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=C(C2=CC=CC=C12)Br
Name
Quantity
160 mg
Type
reactant
Smiles
N1(CCNCC1)C1=NC=C(C#N)C=C1
Name
(±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine)
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
40 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing the vial with nitrogen for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the vial is sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
The eluent containing the correct mass
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by reversed phase HPLC
CUSTOM
Type
CUSTOM
Details
equipped with a Waters xTerra column (50×100 mm)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=C(C2=CC=CC=C12)N1CCN(CC1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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